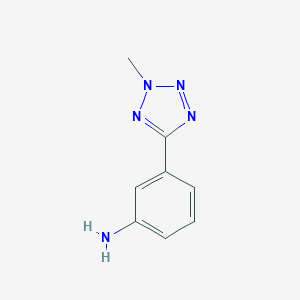

3-(2-methyl-2H-tetrazol-5-yl)aniline

概述

描述

3-(2-methyl-2H-tetrazol-5-yl)aniline is an organic compound with the molecular formula C8H9N5 It is a derivative of aniline, where the aniline ring is substituted with a tetrazole ring at the 3-position

准备方法

The synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline typically involves the reaction of 2-methyl-2H-tetrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, to achieve the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

化学反应分析

3-(2-methyl-2H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the tetrazole ring.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents onto the ring.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

科学研究应用

Chemistry

In the field of chemistry, 3-(2-methyl-2H-tetrazol-5-yl)aniline serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties. Researchers have used this compound in the development of novel materials such as polymers and coatings, leveraging its chemical stability and reactivity.

Biology

The biological activities of this compound are primarily attributed to its tetrazole component. Studies have indicated that tetrazoles exhibit antimicrobial , antifungal , and anticancer properties. For instance, recent research has shown that certain derivatives of tetrazoles demonstrate significant inhibitory effects against various bacterial strains, including Escherichia coli and Bacillus subtilis . This suggests potential applications in developing new antibiotics or antifungal agents.

Medicine

In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate . Its derivatives are explored for their potential therapeutic effects, particularly in treating infections and cancers. The compound's ability to interact with biological pathways makes it a candidate for drug development aimed at targeting specific diseases .

Industry

The industrial applications of this compound include its use in developing advanced materials. Its unique chemical properties allow it to be integrated into coatings and polymers that require enhanced durability and resistance to environmental factors. This application is particularly relevant in the fields of electronics and automotive industries, where material performance is critical.

Data Table: Comparison of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in clinical settings as an antimicrobial agent .

Case Study 2: Drug Development

In another study focused on drug development, scientists synthesized several derivatives of this compound to assess their anticancer properties. Preliminary results showed that certain derivatives exhibited cytotoxic effects on cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

作用机制

The mechanism of action of 3-(2-methyl-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aniline ring may also contribute to the compound’s overall activity by interacting with different biological molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

3-(2-methyl-2H-tetrazol-5-yl)aniline can be compared with other similar compounds, such as:

2-(2-methyl-2H-tetrazol-5-yl)aniline: This compound has the tetrazole ring substituted at the 2-position instead of the 3-position, leading to different chemical and biological properties.

4-(2-methyl-2H-tetrazol-5-yl)aniline: The tetrazole ring is substituted at the 4-position, which may result in variations in reactivity and applications.

5-(2-methyl-2H-tetrazol-5-yl)aniline:

生物活性

3-(2-methyl-2H-tetrazol-5-yl)aniline, a compound characterized by its tetrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

Synthesis Methods

The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with sodium azide under controlled conditions. Various methods have been reported, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Antimicrobial Activity

Research has indicated that derivatives of tetrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. A study demonstrated that specific tetrazole derivatives displayed minimum inhibitory concentrations (MICs) in the range of 8–64 µg/mL against these pathogens .

Hypoglycemic Activity

In a series of studies focused on hypoglycemic agents, this compound was evaluated for its potential to lower blood glucose levels. Preliminary results indicated that certain derivatives could enhance insulin sensitivity in glucocorticoid-induced insulin resistance models. Docking studies suggested a favorable interaction with targets like 11β-hydroxysteroid dehydrogenase 1 .

Anti-cancer Potential

The anti-cancer properties of tetrazole derivatives have also been explored. In vitro studies showed that compounds containing the tetrazole ring could inhibit cell proliferation in various cancer cell lines. The mechanisms often involve the induction of apoptosis and modulation of signaling pathways associated with cell survival .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, with a focus on its structural modifications enhancing potency.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 16 | E. coli |

| Tetrazole derivative A | 32 | S. aureus |

| Tetrazole derivative B | 8 | Bacillus subtilis |

Case Study 2: Hypoglycemic Effects

In another investigation, researchers synthesized a series of tetrazole-containing compounds to assess their hypoglycemic effects. The findings highlighted that specific modifications on the aniline portion significantly influenced the hypoglycemic activity.

| Compound | Blood Glucose Reduction (%) | Experimental Model |

|---|---|---|

| This compound | 25 | Glucocorticoid-induced rats |

| Tetrazole derivative C | 15 | Diabetic mice |

属性

IUPAC Name |

3-(2-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGHNXCWKDXJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560357 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114934-51-9 | |

| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。